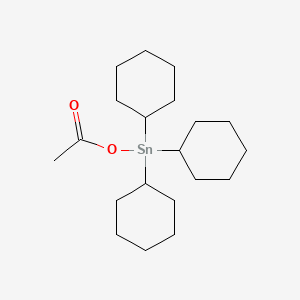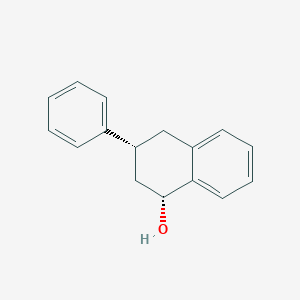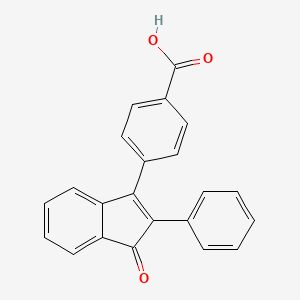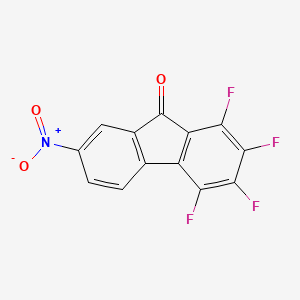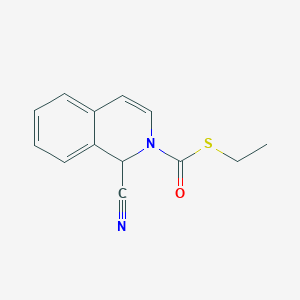
s-Ethyl 1-cyanoisoquinoline-2(1h)-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Ethyl 1-cyanoisoquinoline-2(1h)-carbothioate is a synthetic organic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Ethyl 1-cyanoisoquinoline-2(1h)-carbothioate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoquinoline Core: Starting from a suitable aromatic precursor, the isoquinoline core can be synthesized through cyclization reactions.
Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution or other suitable methods.
Carbothioate Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
s-Ethyl 1-cyanoisoquinoline-2(1h)-carbothioate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the cyano group to amine.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Using halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving isoquinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive isoquinoline compounds.
Industry: Use in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action of s-Ethyl 1-cyanoisoquinoline-2(1h)-carbothioate would depend on its specific interactions with molecular targets. Typically, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The cyano and carbothioate groups might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
s-Ethyl 1-cyanoisoquinoline-2(1h)-carboxylate: Similar structure but with a carboxylate group instead of carbothioate.
s-Methyl 1-cyanoisoquinoline-2(1h)-carbothioate: Similar structure but with a methyl group instead of ethyl.
1-Cyanoisoquinoline-2(1h)-carbothioate: Lacks the s-ethyl group.
Uniqueness
s-Ethyl 1-cyanoisoquinoline-2(1h)-carbothioate is unique due to the presence of both the cyano and carbothioate groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
17954-38-0 |
|---|---|
Molecular Formula |
C13H12N2OS |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
S-ethyl 1-cyano-1H-isoquinoline-2-carbothioate |
InChI |
InChI=1S/C13H12N2OS/c1-2-17-13(16)15-8-7-10-5-3-4-6-11(10)12(15)9-14/h3-8,12H,2H2,1H3 |
InChI Key |
GCDCPALIVWAHIG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)N1C=CC2=CC=CC=C2C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






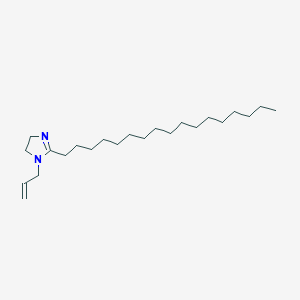
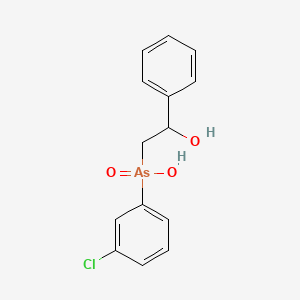
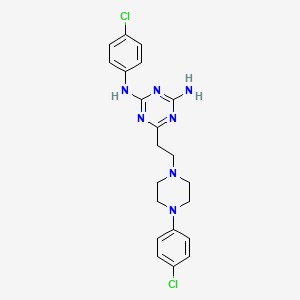
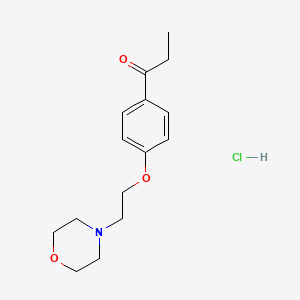

![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
